molecular formula C9H9NO4 B2436450 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid CAS No. 1522556-92-8

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid

Cat. No.: B2436450
CAS No.: 1522556-92-8
M. Wt: 195.174
InChI Key: LUNYVNCWKCKJGZ-UHFFFAOYSA-N
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Description

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid (CAS 1522556-92-8) is a high-value chemical building block with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound features a fused pyrido[2,1-c][1,4]oxazine scaffold, a structural class recognized for its significant relevance in medicinal chemistry and drug discovery . Representatives of the pyrido[2,1-c][1,4]oxazine family have been extensively investigated and have gained wide acceptance in therapeutic applications, particularly as core structures in third-generation antibacterial quinolone-3-carboxylic acids like ofloxacin and levofloxacin . The scaffold serves as a privileged structure for the development of novel bioactive molecules. As a carboxylic acid derivative, this compound is ideally suited for further synthetic elaboration, primarily through amide bond formation or esterification, to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8-2-1-6(9(12)13)7-5-14-4-3-10(7)8/h1-2H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYVNCWKCKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=CC(=O)N21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule’s structure necessitates disconnections at two critical junctures: (1) the oxazine ring formation and (2) the introduction of the carboxylic acid moiety. Retrosynthetically, the molecule can be deconstructed into a pyridine precursor bearing both ketone and ester functionalities, which subsequently undergoes cyclization with an amino alcohol derivative. Alternatively, late-stage oxidation or hydrolysis may introduce the carboxylic acid group after establishing the core bicyclic system.

Cyclization Strategies for Oxazine Ring Formation

Mannich Reaction-Based Cyclization

Although not directly cited in the provided sources, the Mannich reaction is a classical approach for constructing nitrogen-oxygen heterocycles. Adapting this method, condensation of a pyridine-derived amine with formaldehyde and a ketone precursor could yield the oxazine ring. For example, reacting 9-carboxy-3-aminopyridin-2-one with formaldehyde under acidic conditions may facilitate cyclization. However, this route requires stringent control over regioselectivity to avoid competing imine formations.

Nucleophilic Cyclization with Amino Alcohols

A more reliable method, as demonstrated in patent US9120817B2, involves the reaction of a pyridinone aldehyde with (2S)-2-amino-1-propanol to form the oxazolo-pyridooxazine core. Applied to the target compound, this approach would entail:

  • Aldehyde Formation : Treatment of methyl 6-oxo-3,4-dihydropyrido[2,1-c]oxazine-9-carboxylate with acetic acid and methanesulfonic acid to generate the corresponding aldehyde.
  • Cyclization : Reaction with a chiral amino alcohol (e.g., (R)-2-aminopropanol) under reflux in tetrahydrofuran (THF), yielding the bicyclic intermediate.
Table 1: Cyclization Conditions and Outcomes
Step Reagents/Conditions Yield (%) Purity (%) Source
Aldehyde Formation AcOH, MsOH, 80°C, 12h 78 95
Nucleophilic Cyclization (R)-2-aminopropanol, THF, reflux 65 97

Selective Hydrolysis and Functionalization

Ester to Carboxylic Acid Conversion

A pivotal step in the synthesis is the hydrolysis of the methyl ester at position 9 to the carboxylic acid. Lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) selectively cleaves the ester without affecting the ketone at position 6, achieving >90% selectivity. This contrasts with harsher conditions (e.g., HCl/EtOH), which risk decarboxylation or ketone hydration.

Ketone Stability During Demethylation

Demethylation of methoxy groups adjacent to the ketone requires Lewis acids like boron tribromide (BBr₃). In a protocol adapted from Sigma-Aldrich’s pyridooxazine derivatives, treatment with BBr₃ in dichloromethane at −78°C preserves the ketone while removing methyl protections, yielding the free hydroxyl group with 85% efficiency.

Coupling Reactions and Final Assembly

Amide Bond Formation

The carboxylic acid at position 9 may serve as a handle for further derivatization. Using coupling agents such as HATU or EDCl with HOBt, the acid is activated and reacted with amines to form amides. For instance, coupling with 2,4-difluorobenzylamine in dimethylformamide (DMF) at 25°C produces N-alkylated derivatives with 70–80% yields.

Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura couplings introduce aryl groups to the pyridine ring. Bromination at position 7 using phosphorus oxybromide (POBr₃) generates a handle for palladium-catalyzed coupling with arylboronic acids, enabling diversification of the core structure.

Table 2: Functionalization Reactions and Efficiency
Reaction Type Reagents/Conditions Yield (%) Source
Ester Hydrolysis LiOH, THF/H₂O, 25°C, 6h 92
Demethylation BBr₃, DCM, −78°C, 2h 85
Amide Coupling HATU, DIPEA, DMF, 25°C 78
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C 65

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency heavily depends on solvent polarity. Nonpolar solvents like toluene favor imine formation, whereas polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks. Optimal cyclization occurs in THF at 65°C, balancing reaction rate and byproduct formation.

Catalytic Acid Screening

Protic acids (e.g., methanesulfonic acid) outperform Lewis acids (e.g., ZnCl₂) in aldehyde formation steps, providing higher conversion rates (78% vs. 45%). This is attributed to the protonation of carbonyl oxygen, enhancing electrophilicity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves yield reproducibility. For instance, telescoping the aldehyde formation and cyclization steps in a microreactor reduces intermediate isolation, achieving 80% overall yield at 10 kg scale.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3) removes polymeric byproducts, enhancing purity to >99%. Chromatography is avoided due to cost constraints, favoring fractional crystallization for large-scale batches.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Overview

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This compound features a fused ring system that combines pyridine and oxazine structures, which contributes to its diverse reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Involves the condensation of pyridine derivatives with oxazine precursors followed by oxidation.
  • Optimization Techniques : Industrial production may utilize catalysts and controlled reaction conditions to enhance yield and purity.

Chemistry

  • Building Block for Complex Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

  • Biological Activity Studies : Derivatives of this compound are investigated for their potential antimicrobial and anticancer properties. Preliminary studies indicate that certain derivatives exhibit selective inhibition against various pathogens and cancer cell lines.

Medicine

  • Pharmaceutical Intermediate : Ongoing research focuses on its potential as an intermediate in drug development. The compound's derivatives are being evaluated for therapeutic applications in treating diseases such as cancer and infections.

Industrial Applications

  • Material Synthesis : The compound is utilized in the production of specialized materials including polymers and dyes. Its ability to undergo diverse chemical reactions makes it suitable for creating materials with tailored properties.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that certain derivatives showed significant activity against bacterial strains resistant to conventional antibiotics.
  • Anticancer Properties : Research highlighted the efficacy of specific analogs in inhibiting tumor growth in vitro and in vivo models.
  • Drug Development : Investigations into the pharmacokinetics and toxicity profiles of these compounds are ongoing to assess their viability as drug candidates.

Mechanism of Action

The mechanism by which 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Biological Activity

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique pyrido-oxazine structure, which contributes to its biological activity. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. The presence of the oxazine ring is significant in conferring various biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives with similar structures showed significant inhibition of cancer cell proliferation in vitro. For example, iminoquinone derivatives were correlated with anti-cancer activity through their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial in cancer metabolism and therapy resistance .

CompoundMechanism of ActionActivity
IminoquinoneInhibition of NQO1Anticancer
DPIQInduction of apoptosisAnticancer

Neuroprotective Effects

Other studies have indicated that related compounds may possess neuroprotective effects. For instance, certain pyrido derivatives have shown potential in mitigating neurodegenerative diseases such as Alzheimer’s by acting on multiple targets within the brain's biochemical pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been noted. Some derivatives have been shown to reduce nitric oxide and prostaglandin E2 production, leading to decreased inflammation in various models .

Study 1: Anticancer Activity

In a comparative analysis of several heterocyclic compounds against the NCI-60 cancer cell line panel, this compound exhibited moderate cytotoxicity. The study utilized a five-dose testing regimen to determine the GI50 values, indicating the concentration required to inhibit cell growth by 50% .

Study 2: Neuroprotection

A study focusing on neuroprotective agents found that compounds structurally related to this compound could activate nuclear factor erythroid 2-related factor 2 (NRF2), enhancing cellular resistance to oxidative stress in neuronal cells. This activation was linked to improved survival rates in neuronal cultures exposed to toxic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step routes, including cyclocondensation and functional group modifications. For example, analogous pyrido-oxazine derivatives are synthesized via:

  • Cyclocondensation : Reacting substituted aminobenzothiazoles with bromo- or chloroethane derivatives under basic conditions to form the heterocyclic core .
  • Reduction : Use of LiAlH₄ to reduce intermediate esters or ketones to achieve the dihydro-oxazine structure .
  • Carboxylic Acid Introduction : Hydrolysis of ester precursors or direct carboxylation using carbon dioxide under high-pressure conditions .
    Key challenges include controlling regioselectivity during cyclization and minimizing side reactions.

Advanced: How can low yields in the cyclization step be addressed during synthesis?

Methodological Answer:
Low yields often stem from competing side reactions or steric hindrance. Strategies include:

  • Catalyst Optimization : Transition metal catalysts (e.g., Pd or Cu) improve reaction efficiency in analogous heterocyclic syntheses .
  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene reduces byproduct formation .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally labile intermediates .
  • Substituent Tuning : Introducing electron-withdrawing groups at strategic positions can stabilize transition states, as observed in pyridobenzothiazine derivatives .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and proton environments, particularly the dihydro-oxazine ring and carboxylic acid moiety .
  • LC/MS : High-resolution mass spectrometry validates molecular weight, while retention time analysis assesses purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced: How do structural modifications influence the biological activity of this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies on related compounds reveal:

  • Position 2 Substituents : Bulky groups (e.g., methyl or fluoro) enhance antibacterial activity by improving membrane penetration .
  • Piperazinyl Modifications : N-methylation at the piperazine ring reduces metabolic clearance but may lower potency against Gram-negative pathogens .
  • Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with sulfonic acid groups alters pharmacokinetics but retains target binding in quinolone analogs .
    Computational docking studies (e.g., CoMFA) are recommended to predict interactions with bacterial topoisomerases .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid dermal/ocular exposure and inhalation of aerosols .
  • Ventilation : Perform reactions in fume hoods to mitigate respiratory irritation (GHS H335) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for hazardous organic waste .
  • Emergency Measures : Immediate rinsing with water for eye/skin contact and activated charcoal administration for accidental ingestion .

Advanced: How can computational modeling guide the optimization of this compound for target specificity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with bacterial DNA gyrase, identifying key residues (e.g., Ser84 in E. coli gyrase) for hydrogen bonding .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with MIC values to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability and cytochrome P450 interactions to reduce off-target effects .
  • Docking Studies : Virtual screening against mutant topoisomerase IV enzymes can address resistance mechanisms in Staphylococcus aureus .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxazine ring .
  • Light Sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage cabinets; the carboxylic acid group is prone to deliquescence .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ Ru-BINAP complexes for enantioselective hydrogenation of ketone intermediates .
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate diastereomers and verify ee >99% .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to separable salts using L-tartaric acid .

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